molecular formula C17H12FN3O5S2 B2895895 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate CAS No. 896015-17-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B2895895
CAS No.: 896015-17-1
M. Wt: 421.42
InChI Key: YDUHWWITROZQMW-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 4-oxo-4H-pyran core esterified with 2-fluorobenzoic acid. A 1,3,4-thiadiazole ring bearing a 5-acetamido substituent is linked via a thioether-methyl bridge to the pyran ring.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-10-6-13(23)14(7-25-10)26-15(24)11-4-2-3-5-12(11)18/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHWWITROZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a novel organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H12N4O5SC_{17}H_{12}N_{4}O_{5}S with a molecular weight of approximately 382.36 g/mol. Its structure incorporates multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H12N4O5SC_{17}H_{12}N_{4}O_{5}S
Molecular Weight382.36 g/mol
CAS Number896015-59-1

Synthesis

The synthesis of this compound typically involves several steps, starting from easily accessible precursors. The method often includes the formation of the thiadiazole ring followed by the introduction of the pyran and benzoate moieties through various coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiadiazole derivatives. For instance, a related study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds ranged from 29 μM to over 70 μM, indicating promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially inhibiting key pathways involved in cell proliferation and survival. Thiadiazole derivatives have been shown to disrupt cellular processes by inducing apoptosis in cancer cells .

Antifungal Activity

In addition to antitumor properties, compounds with similar functional groups have also demonstrated antifungal activity. For example, certain thiadiazole-based derivatives were evaluated for their efficacy against phytopathogenic fungi, showing moderate to potent inhibition rates . This suggests that the compound may also hold promise as an antifungal agent.

Study on Cytotoxicity

A study focused on synthesizing and evaluating the cytotoxic effects of thiadiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value as low as 29 μM . This underscores the potential for further development in cancer therapeutics.

Antifungal Evaluation

Another investigation assessed the antifungal properties of related thiadiazole compounds against various fungal strains. The results indicated that some derivatives achieved inhibitory rates between 67% and 89% against targeted fungi . Such findings highlight the versatility of these compounds in addressing both cancer and fungal infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring
  • 6-(((5-Propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-Fluorobenzoate (CAS 896018-32-9)

    • Structural Difference : Replaces acetamido (-NHCOCH₃) with propionamido (-NHCOCH₂CH₃) and positions fluorine at the 3-position of the benzoate.
    • Molecular Weight : 435.5 g/mol (vs. target compound’s ~435–448 g/mol range).
    • Impact : Increased alkyl chain length may enhance lipophilicity but reduce solubility in polar solvents .
  • 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-Fluorobenzoate (CAS 877651-92-8)

    • Structural Difference : Substitutes acetamido with 2-ethylbutanamido (-NHCOCH(CH₂CH₃)₂).
    • Molecular Weight : 477.5 g/mol.
    • Impact : Bulky substituent may sterically hinder interactions with biological targets .
Variations in the Benzoate Moiety
  • 6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-Nitrobenzoate (CAS 896016-19-6) Structural Difference: Replaces 2-fluorobenzoate with 4-nitrobenzoate. Molecular Weight: 448.4 g/mol.
  • 4-Oxo-6-(((5-(Thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-Dimethoxybenzoate (CAS 877642-71-2)

    • Structural Difference : Substitutes acetamido with thiophene-2-carboxamido and uses 3,4-dimethoxybenzoate.
    • Molecular Weight : 531.6 g/mol.
    • Impact : Methoxy groups (-OCH₃) improve solubility but may reduce membrane permeability .

Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₂FN₃O₅S₂ ~435–448* 2-Fluorobenzoate, 5-acetamido
896018-32-9 C₁₈H₁₄FN₃O₅S₂ 435.5 3-Fluorobenzoate, 5-propionamido
896016-19-6 C₁₇H₁₂N₄O₇S₂ 448.4 4-Nitrobenzoate, 5-acetamido
877651-92-8 C₂₁H₂₀FN₃O₅S₂ 477.5 2-Fluorobenzoate, 5-2-ethylbutanamido
877642-71-2 C₂₂H₁₇N₃O₇S₃ 531.6 3,4-Dimethoxybenzoate, thiophene-2-carboxamido

Yield Comparison :

  • The target compound’s analog with 3-chlorobenzamido (4l) achieved a 78.5% yield .
  • Propionamido derivatives (e.g., CAS 896018-32-9) likely follow similar efficiency .

Potential Bioactivity and Structure-Activity Relationships (SAR)

  • Thiadiazole Modifications : Acetamido and propionamido groups may enhance hydrogen bonding with enzyme active sites, while bulkier substituents (e.g., 2-ethylbutanamido) could reduce binding affinity .
  • Benzoate Electronic Effects : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups influence ester hydrolysis rates and target interactions. For example, nitro groups (CAS 896016-19-6) may confer stability but limit solubility .
  • Antimicrobial Potential: Structural similarity to cefazolin (), a cephalosporin antibiotic, suggests possible β-lactamase inhibition or bacterial cell wall disruption mechanisms.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves: (i) Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives. (ii) Coupling the thiadiazole moiety to the pyran ring using a thiomethyl linker. (iii) Esterification with 2-fluorobenzoic acid.
  • Key steps : Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Primary tools :
  • NMR : Assign peaks for the pyran ring (δ 5.5–6.5 ppm) and thiadiazole (δ 8.0–8.5 ppm).
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) matching the theoretical mass (e.g., ~435–485 g/mol depending on substituents) .
    • Advanced validation : 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering inconsistent yields during synthesis?

  • Troubleshooting :
  • Solvent effects : Replace polar aprotic solvents (e.g., DMF) with THF if hydrolysis occurs.
  • Catalyst screening : Test bases like triethylamine or DBU to enhance coupling efficiency.
  • In-line monitoring : Use HPLC or TLC to track intermediate formation .
    • Case study : reports 70% yield using DMF at 70°C, while achieved 85% with THF and 1 eq. Et3_3N .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Approach :
  • Dynamic effects : Check for rotamers or tautomers (e.g., keto-enol tautomerism in the pyran ring).
  • Impurity profiling : Compare with analogs (e.g., ’s 2-chloro-6-fluorobenzoate derivative) to identify substituent-induced shifts .
    • Validation : Computational modeling (DFT) predicts chemical shifts and validates assignments .

Q. What strategies are effective for elucidating biological activity in absence of prior data?

  • Screening workflow : (i) In vitro assays : Antimicrobial (MIC against S. aureus), anticancer (IC50_{50} in MCF-7 cells). (ii) Target prediction : Molecular docking against enzymes (e.g., DNA gyrase for antimicrobial activity) .
  • Data interpretation : Compare with structurally similar compounds (e.g., ’s analog showed IC50_{50} = 12 µM in HeLa cells) .

Q. How can stability under varying pH conditions impact formulation for in vivo studies?

  • Experimental design :
  • Incubate the compound in buffers (pH 1.2–7.4) at 37°C.
  • Monitor degradation via HPLC (e.g., half-life < 2 h at pH 1.2 suggests gastric instability).
    • Mitigation : Use enteric coatings or prodrug strategies to enhance stability .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Root cause analysis :
  • Substituent effects : The 2-fluorobenzoate group (this compound) vs. 2-chloro-6-fluorobenzoate () alters lipophilicity (clogP 3.2 vs. 3.8), impacting membrane permeability .
  • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
    • Resolution : Perform dose-response curves across multiple cell lines to establish reproducibility .

Methodological Tables

Parameter Recommended Method Key Reference
Synthesis YieldOptimize solvent (THF) and catalyst (Et3_3N)
Purity AssessmentHPLC (C18 column, MeCN/H2_2O)
Stability TestingpH-dependent half-life analysis
Biological ScreeningMIC assay (96-well plate, 24 h)

Advanced Topics

Q. What in vitro models are suitable for assessing metabolic stability?

  • Liver microsomes : Incubate with NADPH and monitor parent compound depletion (LC-MS).
  • CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) using fluorescent substrates .

Q. How can solubility limitations be overcome for in vivo studies?

  • Strategies :
  • Co-solvents : Use cyclodextrins or PEG-400.
  • Nanoformulations : Encapsulate in liposomes (size < 200 nm via DLS) .

Q. What computational tools are recommended for SAR studies?

  • Software :
  • Molecular docking (AutoDock Vina) : Predict binding to kinases or proteases.
  • ADMET prediction (SwissADME) : Estimate bioavailability and toxicity .

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